molecular formula C11H10FNO5 B14907194 Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B14907194
M. Wt: 255.20 g/mol
InChI Key: DEASFBNGQHTWGQ-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable benzofuran precursor, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and nitro group make it particularly interesting for further research and development.

Biological Activity

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS Number: 2102174-79-6) is a compound within the benzofuran family, notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H10FNO5
  • Molecular Weight : 255.2 g/mol
  • Structure : The compound features a benzofuran core with a nitro group at the 5-position and a fluoro group at the 6-position, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxicity and antimicrobial properties.

Cytotoxicity Studies

  • Cancer Cell Lines :
    • In studies involving lung cancer cell lines (A549), compounds similar to methyl 6-fluoro derivatives exhibited significant cytotoxic effects. For instance, at a concentration of 10 µM, some compounds killed approximately 30%–40% of lung cancer cells while remaining non-toxic to healthy cells .
    • The selectivity towards cancerous cells suggests potential for targeted cancer therapies.
  • Mechanism of Action :
    • The presence of the nitro group is believed to enhance the cytotoxicity by generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess notable antimicrobial properties. This compound may exhibit similar characteristics due to its structural features:

  • Substituent Effects : The presence of halogens (like fluorine), nitro groups, and hydroxyl groups at specific positions on the benzofuran ring has been correlated with enhanced antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant toxicity to A549 lung cancer cells at low concentrations
AntimicrobialPotential effectiveness against various bacterial strains
MechanismInduction of apoptosis through ROS generation

Notable Research Findings

  • Study on Anticancer Agents :
    • A study evaluated several benzofuran derivatives for their anticancer properties, noting that modifications at the 5-position significantly increased efficacy against cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Evaluation :
    • Research systematically reviewed benzofuran compounds for antimicrobial activity, suggesting that methyl substitutions enhance efficacy against bacterial strains .

Properties

Molecular Formula

C11H10FNO5

Molecular Weight

255.20 g/mol

IUPAC Name

methyl 6-fluoro-2-methyl-5-nitro-3H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10FNO5/c1-11(10(14)17-2)5-6-3-8(13(15)16)7(12)4-9(6)18-11/h3-4H,5H2,1-2H3

InChI Key

DEASFBNGQHTWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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